molecular formula C11H14FNO2 B2861751 (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine CAS No. 2248187-55-3

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine

Cat. No. B2861751
CAS RN: 2248187-55-3
M. Wt: 211.236
InChI Key: PXERNAPNSAGZMM-ZETCQYMHSA-N
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Description

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine is a chemical compound that has been of interest to researchers in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent due to its unique chemical structure and properties. In

Mechanism of Action

The exact mechanism of action of ((2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it blocks the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter. This, in turn, can lead to improvements in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
(this compound)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. These effects are thought to underlie the compound's therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using ((2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the mechanisms of action of SSRIs and related compounds. However, one limitation of using this compound is its relatively low potency compared to other SSRIs. This can make it difficult to achieve the desired pharmacological effects at lower doses.

Future Directions

There are several future directions for research on ((2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine. One area of interest is the development of more potent analogs of this compound. Additionally, there is a need for further studies to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications. Finally, studies on the safety and toxicity of this compound are also needed to ensure its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ((2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine involves a series of chemical reactions. The first step involves the reaction of 6-Fluoro-4H-1,3-benzodioxin-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with (R)-2-amino-1-propanol to yield (this compound)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine. The final product is obtained after purification and characterization.

Scientific Research Applications

((2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a variety of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

(2R)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7H,4-6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERNAPNSAGZMM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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